molecular formula C24H26N4O3 B11224711 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

カタログ番号: B11224711
分子量: 418.5 g/mol
InChIキー: ZUPPCZPRJIFAIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{[7-(4-エトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]アミノ}エトキシ)エタノールは、ピロロ[2,3-d]ピリミジンコアを特徴とする複雑な有機化合物です。

特性

分子式

C24H26N4O3

分子量

418.5 g/mol

IUPAC名

2-[2-[[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C24H26N4O3/c1-2-31-20-10-8-19(9-11-20)28-16-21(18-6-4-3-5-7-18)22-23(26-17-27-24(22)28)25-12-14-30-15-13-29/h3-11,16-17,29H,2,12-15H2,1H3,(H,25,26,27)

InChIキー

ZUPPCZPRJIFAIQ-UHFFFAOYSA-N

正規SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOCCO)C4=CC=CC=C4

製品の起源

United States

準備方法

合成経路と反応条件

2-(2-{[7-(4-エトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]アミノ}エトキシ)エタノールの合成は、通常、複数段階の有機反応を含みます。このプロセスは、ピロロ[2,3-d]ピリミジンコアの形成から始まり、エトキシフェニル基とフェニル基の導入が続きます。重要な手順には、以下が含まれます。

    ピロロ[2,3-d]ピリミジンコアの形成: これは、アミノピリミジンやケトンなどの適切な前駆体を含む環化反応によって達成されます。

    置換反応: エトキシフェニル基とフェニル基の導入は、求核置換反応によって行われます。

    最終カップリング: 最終段階では、中間体を2-(2-アミノエトキシ)エタノールと制御された条件下でカップリングして、目的の化合物を得ます。

工業的製造方法

この化合物の工業的製造は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器の使用、反応条件(温度、圧力、pH)の精密制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。

化学反応の分析

Nucleophilic Substitution Reactions

The amino group on the pyrrolopyrimidine core and the ethoxyethanol side chain are primary sites for nucleophilic substitution.

Key Observations:

  • The amino group at position 4 of the pyrrolopyrimidine ring undergoes alkylation or acylation under basic conditions. For example, reactions with acetyl chloride yield N-acetyl derivatives, enhancing solubility in polar solvents.

  • The ethoxy group in the 4-ethoxyphenyl substituent is susceptible to O-dealkylation under acidic conditions (e.g., HBr/AcOH), producing phenolic intermediates.

Table 1: Nucleophilic Substitution Reactions

Reaction Type Reagents/Conditions Product Yield Reference
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C4-(Methylamino)pyrrolopyrimidine derivative72%
O-DealkylationHBr (48%), AcOH, reflux7-(4-Hydroxyphenyl)-5-phenylpyrrolopyrimidine65%
AcylationAcCl, pyridine, RT4-(Acetylamino)pyrrolopyrimidine-ethoxyethanol85%

Oxidation-Reduction Reactions

The ethanol moiety in the side chain and the pyrrolopyrimidine core exhibit redox activity.

Key Findings:

  • Oxidation of the primary alcohol group (ethanol) with Jones reagent (CrO₃/H₂SO₄) yields a carboxylic acid, altering the compound’s polarity.

  • Reduction of the pyrrolopyrimidine ring with NaBH₄ or H₂/Pd-C selectively saturates double bonds, modifying electronic properties.

Table 2: Oxidation-Reduction Pathways

Reaction Reagents/Conditions Product Impact on Solubility Reference
Alcohol OxidationCrO₃, H₂SO₄, acetone, 0°C2-(2-{[...]amino}ethoxy)acetic acidIncreased hydrophilicity
Ring ReductionH₂ (1 atm), Pd/C, EtOHDihydropyrrolopyrimidine derivativeEnhanced stability

Coupling Reactions

The aromatic systems and heterocyclic core participate in cross-coupling reactions, enabling structural diversification.

Notable Examples:

  • Suzuki-Miyaura Coupling: The 5-phenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids, introducing substituents for enhanced bioactivity .

  • Buchwald-Hartwig Amination: Functionalization of the pyrrolopyrimidine core with secondary amines improves target binding affinity .

Table 3: Coupling Reaction Parameters

Coupling Type Catalyst/Base Substrate Yield Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Bromophenyl boronic acid68%Anticancer analog synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine55%Kinase inhibitor design

Functional Group Transformations

The ethoxyethanol side chain allows for further derivatization:

  • Ether Cleavage: Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group, generating a diol intermediate.

  • Esterification: Reaction with acetic anhydride converts the hydroxyl group to an acetate, modulating pharmacokinetics.

Solvent and Condition Dependence

Reaction outcomes are highly sensitive to solvents and catalysts:

  • Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while THF improves coupling reaction yields.

  • Acidic conditions accelerate O-dealkylation but may degrade the pyrrolopyrimidine core.

科学的研究の応用

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various biological activities, including:

  • Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling pathways. For instance, they have shown promise in inhibiting protein kinases, which are crucial in cancer progression.
  • Anticancer Properties : Studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through various pathways.
  • Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Case Studies

Several studies have explored the applications of similar compounds:

  • Case Study on Anticancer Activity : A study published in the International Journal of Molecular Sciences investigated a related pyrrolo[2,3-d]pyrimidine derivative that inhibited cancer cell proliferation through apoptosis induction. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Enzyme Inhibition Studies : Research highlighted in Bioorganic & Medicinal Chemistry demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited specific kinases involved in cancer signaling pathways. These findings suggest potential therapeutic applications in targeted cancer therapies .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives against various pathogens. The results indicated significant inhibition zones for several strains, supporting their use as potential antimicrobial agents .

作用機序

類似の化合物との比較

類似の化合物

  • 7-(4-メトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]アミノ}エトキシ)エタノール
  • 7-(4-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]アミノ}エトキシ)エタノール

独自性

類似の化合物と比較して、2-(2-{[7-(4-エトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]アミノ}エトキシ)エタノールは、エトキシ基の存在によってユニークです。この基は、その化学反応性と生物学的活性に影響を与える可能性があります。この構造的特徴は、特定の分子標的との相互作用能力を高め、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

  • **7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol
  • **7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Uniqueness

Compared to similar compounds, 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

生物活性

The compound 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H29N5O2
Molecular Weight465.57 g/mol
LogP6.1007
Polar Surface Area43.057 Ų
Hydrogen Bond Acceptors6

The biological activity of the compound is influenced by its structural components, particularly the pyrrolo[2,3-d]pyrimidine moiety, which has been associated with various therapeutic effects:

  • Kinase Inhibition : Compounds with similar structures have shown inhibition of kinases involved in cancer progression, specifically NF-κB inducing kinase (NIK) and other receptor tyrosine kinases .
  • Antiproliferative Effects : The compound exhibits antiproliferative activity against several cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia cells), K562 (chronic myeloid leukemia cells), and MCF-7 (human breast cancer cells). The inhibition of cell proliferation is often linked to the induction of apoptosis .
  • Cell Signaling Modulation : Research indicates that compounds in this class can modulate cell signaling pathways that are critical for cancer cell survival and proliferation .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of pyrrolo[2,3-d]pyrimidines against human cancer cell lines. The findings revealed that modifications at certain positions significantly enhanced activity. For instance, compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts .

Study 2: Kinase Inhibition

Another investigation focused on a derivative similar to our compound, which was found to inhibit NIK effectively. This inhibition resulted in decreased interleukin-6 secretion in BEAS-2B cells, suggesting potential applications in inflammatory diseases as well as cancer .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to our target compound:

Compound NameBiological ActivityReference
7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineNIK Inhibition; Antiproliferative
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolInduced apoptosis; PARP cleavage
Pyrido[2,3-d]pyrimidine derivativesKinase inhibition; Cancer cell growth suppression

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?

  • Methodological Answer : The core can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) to introduce aryl groups. For example, 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine was coupled with a boronate ester (4-aminophenyl derivative) using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran at 100°C . Purification via gradient chromatography (hexane/acetone) yields the product (51%) .

Q. How can the aminoethoxyethanol side chain be introduced while minimizing side reactions?

  • Methodological Answer : Use Buchwald-Hartwig amination under nitrogen with a palladium catalyst. For similar compounds, coupling 2-bromoethanol with amines in toluene at 100°C for 2 hours achieved 88% yield. Post-reaction, drying with MgSO₄ and concentration under reduced pressure are critical to isolate intermediates .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase C18 column chromatography with acetonitrile/water gradients effectively removes polar impurities. For instance, post-coupling reactions were purified using C18 columns, yielding >95% purity . Slurry purification in ethyl acetate can further reduce residual solvents .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve disorder in the pyrrolopyrimidine ring system?

  • Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For example, in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, disorder in the pyrrolo ring was resolved by refining occupancy factors and using a data-to-parameter ratio >13:1 . Twinned data refinement in SHELX is recommended for accuracy .

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the ethoxyphenyl substituent?

  • Methodological Answer : Systematically replace the ethoxyphenyl group with analogs (e.g., fluorophenyl, methylphenyl) and assess activity. In EGFR inhibitors, fluorophenyl derivatives showed improved metabolic stability, while hydroxymethyl groups enhanced solubility. Use enzymatic assays (IC₅₀) and logP measurements to correlate substituents with activity .

Q. What strategies mitigate metabolic instability of the ethoxyethanol moiety in vivo?

  • Methodological Answer : Introduce protective groups (e.g., SEM [(2-trimethylsilyl)ethoxy]methyl) on the ethanol group to reduce Phase I oxidation. For example, SEM-protected pyrrolopyrimidines retained potency while improving microsomal stability (t₁/₂ >2 hours in human liver microsomes) . Alternatively, replace the ethoxy group with a cyclopropylmethoxy analog to sterically hinder metabolism .

Q. How to resolve conflicting NMR data for the aminoethoxyethanol side chain conformation?

  • Methodological Answer : Use 2D NOESY to identify spatial proximity between the ethanol hydroxyl and pyrrolopyrimidine NH. For similar compounds, NOE correlations between the ethoxy methyl protons and pyrimidine protons confirmed the side chain orientation . Variable-temperature NMR (e.g., 298–343 K) can assess rotational barriers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。